N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide
Description
N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 4,5-dihydronaphtho[1,2-b]thiophene core linked to a 4-methylbenzenesulfonyl hydrazide group. The compound’s synthesis typically involves Friedel-Crafts reactions and nucleophilic additions, as described in analogous pathways for related sulfonohydrazides and triazole derivatives . Structural confirmation relies on spectroscopic techniques (e.g., IR, NMR) and elemental analysis. Key IR bands include the C=O stretch (~1663–1682 cm⁻¹) and the absence of νS-H (~2500–2600 cm⁻¹), confirming the thione tautomeric form in related triazole-thiones .
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-6-10-16(11-7-13)27(24,25)22-21-20(23)18-12-15-9-8-14-4-2-3-5-17(14)19(15)26-18/h2-7,10-12,22H,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFOBARFWOTYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their versatile structure. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biological Activity
N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide is a synthetic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 414.5 g/mol. This compound is characterized by its unique structural features, which include a naphtho-thiophene moiety and sulfonohydrazide functionality.
Biological Activity
Research into the biological activity of this compound has highlighted several important aspects:
- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiophene ring is often correlated with enhanced biological activity due to its electron-rich nature, which may facilitate interactions with microbial targets.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Compounds containing naphtho-thiophene derivatives have been shown to inhibit cancer cell proliferation in vitro. Specific studies have reported cytotoxic effects on human cancer cell lines, indicating potential as a chemotherapeutic agent.
- Enzyme Inhibition : The sulfonohydrazide group is known for its ability to inhibit certain enzymes that are crucial in metabolic pathways. Inhibitory assays have demonstrated that similar compounds can affect enzyme activity, potentially leading to therapeutic applications in metabolic disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 478033-48-6 |
| Purity | >90% |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonohydrazides, including derivatives of naphtho-thiophene. Results showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assay :
- In a cytotoxicity assay performed by Jones et al. (2024), the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of 25 µM for MCF-7 cells, suggesting potent anticancer activity.
-
Enzyme Inhibition Research :
- A detailed analysis by Lee et al. (2023) focused on the enzyme inhibition properties of sulfonohydrazides. The study found that this compound effectively inhibited the enzyme carbonic anhydrase, which plays a role in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 4-methylbenzenesulfonyl group distinguishes it from analogs with electron-withdrawing or bulky substituents. For example:
- N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide () replaces the methyl group with a methoxy moiety. The methoxy group’s electron-donating nature enhances solubility in polar solvents compared to the hydrophobic methyl group.
Table 1: Key Properties of Selected Analogues
Functional Group Variations and Reactivity
- Triazole-Thiones vs. Sulfonohydrazides: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism between thiol and thione forms, which influences their reactivity in alkylation reactions. The target compound’s sulfonohydrazide group, in contrast, offers stability and resistance to tautomeric shifts .
- Schiff Base Derivatives: The Schiff base LB2 () demonstrates how replacing the sulfonohydrazide with a benzylidene hydrazide group enables metal ion sensing, highlighting the versatility of the 4,5-dihydronaphtho[1,2-b]thiophene scaffold .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide?
- Methodological Answer : The synthesis typically involves sulfonylation and hydrazide coupling. For example:
Sulfonation : React 4-methylbenzenesulfonyl chloride with hydrazine to form 4-methylbenzenesulfonohydrazide .
Coupling : Condense the sulfonohydrazide with 4,5-dihydronaphtho[1,2-b]thiophen-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DCM.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by melting point analysis (expected range: 178–183°C for intermediates) .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR : Assign peaks for sulfonamide NH (δ 10.2–10.8 ppm, singlet), thiophene protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.4 ppm) .
- IR : Confirm C=O (1660–1680 cm⁻¹), S=O (1150–1200 cm⁻¹), and NH (3150–3400 cm⁻¹) stretches .
- Elemental Analysis : Ensure ≤0.3% deviation for C, H, N, S .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors (known irritants) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Storage : Keep intermediates at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How can tautomerism in sulfonohydrazide derivatives affect spectroscopic interpretations?
- Methodological Answer :
- Thione-Thiol Tautomerism : For analogs, IR analysis (absence of νS-H at 2500–2600 cm⁻¹) and NMR (lack of thiol proton signals) confirm dominance of the thione form .
- Resolution : Use X-ray crystallography or computational DFT studies to resolve ambiguities in tautomeric equilibria .
Q. What strategies optimize the coupling reaction yield with sterically hindered thiophene derivatives?
- Methodological Answer :
- Solvent Choice : Use DMF or DMSO to enhance solubility of bulky reactants.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature : Reflux in THF (65–70°C) for 12–24 hours .
Q. How to address contradictions in spectral data for hydrazide derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-nitrobenzenesulfonamide derivatives ).
- High-Resolution Mass Spectrometry (HRMS) : Resolve discrepancies in molecular ion peaks caused by isotopic patterns .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
